molecular formula C12H21NO4 B1282651 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid CAS No. 35264-06-3

2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B1282651
CAS RN: 35264-06-3
M. Wt: 243.3 g/mol
InChI Key: WBSJQVRMQOLSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid has been explored in the literature. Specifically, a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, which offers a significant improvement over previous literature procedures for these types of unnatural amino acids. The synthesis process allows for the selective production of either cis or trans acids through the adjustment of reaction conditions. Optical resolution of the stereoisomers was achieved either through diastereomeric salt formation or chromatography on a chiral stationary phase. Additionally, ab initio calculations provided insight into the cis selectivity observed in the initial synthesis step .

Molecular Structure Analysis

The molecular structure of a closely related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined through X-ray analysis. This molecule exhibits a Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. The structure is stabilized by intermolecular hydrogen bonds, which form dimers and infinite chains along specific crystallographic axes. The presence of hydrophobic channels between tert-butyl groups of adjacent molecules is also noted .

Chemical Reactions Analysis

While the specific chemical reactions of 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are not detailed in the provided papers, the synthesis paper implies that the compound's reactivity could be influenced by the stereochemistry of the tert-butoxycarbonyl group and the amino acid moiety. The ability to selectively synthesize cis or trans isomers suggests that the compound could participate in stereoselective reactions, which is a crucial aspect in the synthesis of pharmaceuticals and biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound were analyzed through conformational analysis using molecular mechanics methods. The analysis revealed multiple low-energy conformations, with the conformation observed in the crystal state being influenced by hydrogen bonding and having a slightly higher conformational energy than the lowest energy conformation. The study also indicated that the molecule's conformation in the crystal state is not solely due to crystal packing but also to the similarity of its monomer units. This suggests that the physical properties of such compounds are sensitive to their conformational states and intermolecular interactions .

Scientific Research Applications

The tert-Butoxycarbonyl (Boc) group is frequently used in peptide synthesis due to its stability and ease of introduction into amino acids. Vorbrüggen (2008) demonstrated the efficacy of tert-Butoxycarbonyl chloride (BocCl) for introducing the Boc group into hindered amino acids, suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Applications in Peptide Synthesis

The N-tert-butoxycarbonylation of amines, as conducted by Heydari et al. (2007), is pivotal in peptide synthesis. This method, employing heteropoly acid H3PW12O40, is effective for N-tert-butoxycarbonylation of primary and secondary amines with di-tert-butyl dicarbonate. Chiral α-amino alcohols and esters yield corresponding N-Boc derivatives chemoselectively, which are integral in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Safety And Hazards

As with any chemical, safety precautions should be taken when handling Boc-protected amino acids. They should not be ingested or come into contact with the skin or eyes. Adequate ventilation should be ensured when working with these chemicals .

Future Directions

Research into Boc-protected amino acids and their use in peptide synthesis is ongoing. Future directions may include the development of new methods for the synthesis and deprotection of Boc-protected amino acids, as well as their application in the synthesis of increasingly complex peptides .

properties

IUPAC Name

2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJQVRMQOLSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551917
Record name [(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

CAS RN

35264-06-3
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35264-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt (2.85 g, 6.6 mmol; commercially available from Bachem) was dissolved in 1M HCl. Immediate EtOAc extractions were washed with brine and dried over anhydrous Na2SO4. Following concentration in vacuo, tert-Butoxycarbonylamino-cyclopentyl-acetic acid was isolated as a white foamy solid (1.6 g, quant) and was used without further purification. LCMS found 241.9 [M−H]−.
Name
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Reactant of Route 3
Reactant of Route 3
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Reactant of Route 4
Reactant of Route 4
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Reactant of Route 5
Reactant of Route 5
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2021 - ACS Publications
Effective treatment of chronic pain, in particular neuropathic pain, without the side effects that often accompany currently available treatment options is an area of significant unmet …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.